Chloranthalactone E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

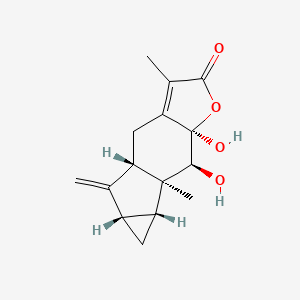

Chloranthalactone E is a natural organic compound belonging to the sesquiterpenoid class, specifically found in the plant genus Chloranthus This compound is characterized by its unique chemical structure, which includes a lactone ring and multiple substituents

Applications De Recherche Scientifique

Chloranthalactone E has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.

Biology: Investigated for its role in plant growth regulation and defense mechanisms.

Medicine: Studied for its potential anti-inflammatory, anti-tumor, and immunomodulatory effects.

Industry: Utilized as a plant growth regulator to improve crop yield and quality.

Mécanisme D'action

Target of Action

Chloranthalactone E, a labdane diterpene, is primarily known to target nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it acts as a cytotoxic agent during immune responses .

Mode of Action

It is known to inhibit no production in lps-activated raw 2647 macrophages . This suggests that this compound may interact with the enzymes or pathways involved in NO synthesis, leading to a decrease in NO production.

Result of Action

The primary known result of this compound’s action is the inhibition of NO production in LPS-activated RAW 264.7 macrophages . By inhibiting NO production, this compound may modulate immune responses and exhibit anti-inflammatory effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Chloranthalactone E is known to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This inhibition is crucial in reducing inflammation. The compound interacts with nitric oxide synthase (NOS), particularly inducible NOS (iNOS), to exert its effects. By inhibiting iNOS, this compound reduces the production of NO, a key mediator in inflammatory responses. Additionally, this compound may interact with other biomolecules involved in the inflammatory pathway, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

Cellular Effects

This compound has been shown to influence various cellular processes. In macrophages, it inhibits the production of pro-inflammatory mediators like NO, PGE2, TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This inhibition occurs at both the transcriptional and translational levels, leading to a decrease in the expression of these mediators. This compound also affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, by inhibiting the activation of p38 MAPK . This inhibition results in reduced inflammatory responses and promotes cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes and signaling molecules. This compound inhibits the activation of p38 MAPK by targeting the binding sites and forming hydrogen bonds . This inhibition prevents the phosphorylation of downstream targets, leading to a decrease in the production of pro-inflammatory mediators. Additionally, this compound inhibits the activity of iNOS, reducing NO production and subsequent inflammatory responses . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. Studies have shown that the compound remains stable under standard laboratory conditions and retains its biological activity over time Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of inflammatory mediators, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes such as iNOS and cyclooxygenase-2 (COX-2) to modulate the production of inflammatory mediators . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in the inflammatory pathway. These interactions underscore the compound’s role in regulating metabolic processes associated with inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the cytoplasm, this compound interacts with enzymes and signaling molecules to modulate inflammatory responses. In the nucleus, it may influence gene expression by interacting with transcription factors and other nuclear proteins. These subcellular localizations are essential for the compound’s biological activity and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloranthalactone E can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common synthetic route involves the aldol reaction followed by cyclization and oxidation steps. The key steps include:

Aldol Reaction: Combining aldehydes and ketones to form β-hydroxy ketones.

Cyclization: Formation of the lactone ring through intramolecular reactions.

Oxidation: Introduction of oxygen-containing functional groups to achieve the final structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the roots of Chloranthus serratus. The extraction process may include solvent extraction and ultrasonic extraction, followed by purification steps to obtain a high-purity product .

Analyse Des Réactions Chimiques

Chloranthalactone E undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like Dess-Martin periodinane.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: Replacement of functional groups with other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, tetrahydrofuran.

Major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further studied for their biological activities .

Comparaison Avec Des Composés Similaires

Chloranthalactone E is unique among sesquiterpenoids due to its specific chemical structure and biological activities. Similar compounds include:

Chloranthalactone A: Another sesquiterpenoid with a similar lactone ring structure but different substituents.

Serralactone A: A sesquiterpenoid isolated from Chloranthus serratus with distinct biological activities.

8β, 9α-Dihydroxylindan-4(5), 7(11)-dien-8α, 12-olide: Another sesquiterpenoid with a different ring system and functional groups.

This compound stands out due to its potent anti-inflammatory and anti-tumor properties, making it a valuable compound for further research and development.

Propriétés

IUPAC Name |

(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXBYGPGVKTBK-NRLMIDHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.